3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups on a phenyl ring, along with a boronic acid functional group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Bromination: Starting with a suitable precursor, such as 2-fluoro-6-(trifluoromethyl)benzene, bromination is performed using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).
Boronic Acid Formation: The final step involves the conversion of the brominated and fluorinated compound to the boronic acid derivative using reagents like boronic acid esters or diboronic acids in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the bromine or fluorine positions, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Nucleophiles like sodium iodide (NaI) or electrophiles like acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound's derivatives are explored for their potential therapeutic properties, such as anticancer and anti-inflammatory activities. Industry: It is utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness: 3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid is unique due to its combination of bromine, fluorine, and trifluoromethyl groups on a phenyl ring, which imparts distinct chemical reactivity and properties compared to similar compounds. Its boronic acid functionality further enhances its utility in various chemical reactions.
Properties
IUPAC Name |
[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14)15/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONDTNQVHGQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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